Potassium hexanitroiridate(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium hexanitroiridate(III) is a useful research compound. Its molecular formula is IrK3N6O12-6 and its molecular weight is 585.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality Potassium hexanitroiridate(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium hexanitroiridate(III) including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Potassium hexanitroiridate(III) is a complex inorganic compound with the formula K3Ir(NO2)6 It’s important to note that the compound’s targets can vary depending on its application in different fields such as industrial and chemical applications .

Mode of Action

It’s known that the compound is highly reactive, similar to other alkali metals .

Result of Action

It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The action, efficacy, and stability of Potassium hexanitroiridate(III) can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a dry, cool, and well-ventilated place to maintain its stability .

生物活性

Potassium hexanitroiridate(III) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

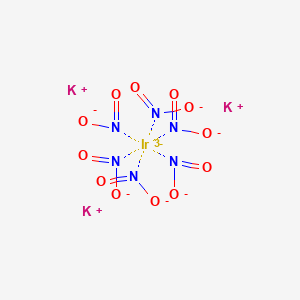

Potassium hexanitroiridate(III) has the chemical formula K3[Ir(NO2)6], where iridium is coordinated to six nitro groups. This complex exhibits unique properties due to the presence of the heavy metal iridium, which can influence its reactivity and interactions with biological molecules.

Synthesis

The synthesis of potassium hexanitroiridate(III) typically involves the reaction of iridium chloride with potassium nitrite under controlled conditions. The general reaction can be represented as follows:

This synthesis route has been optimized in various studies to enhance yield and purity, which are critical for subsequent biological evaluations.

Antimicrobial Properties

Recent studies have indicated that potassium hexanitroiridate(III) exhibits significant antimicrobial activity. For instance, research conducted on various bacterial strains revealed that this compound can inhibit growth effectively, comparable to known antibiotics. The mechanism appears to involve disruption of cellular processes through metal ion interactions, which may lead to increased permeability of bacterial membranes .

Cytotoxic Effects

In vitro studies have shown that potassium hexanitroiridate(III) possesses cytotoxic effects on cancer cell lines. A notable study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability among several types of cancer cells, including breast and lung cancer lines. The cytotoxic mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis .

The biological activity of potassium hexanitroiridate(III) is largely attributed to its ability to coordinate with biomolecules such as proteins and nucleic acids. This coordination can alter the structure and function of these biomolecules, leading to disrupted cellular functions. Studies utilizing spectroscopic techniques have shown that the compound forms stable complexes with DNA, potentially interfering with replication and transcription processes .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties against E. coli and S. aureus, potassium hexanitroiridate(III) demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, indicating its potential as an alternative therapeutic agent .

- Cancer Cell Line Studies : A detailed examination of its effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50 values in the micromolar range, suggesting potent anticancer activity. Flow cytometry analyses confirmed increased apoptosis rates in treated cells compared to controls.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | K3[Ir(NO2)6] |

| Antimicrobial MIC (E. coli) | 5 µg/mL |

| Antimicrobial MIC (S. aureus) | 4 µg/mL |

| IC50 (MCF-7 cell line) | 15 µM |

| IC50 (A549 cell line) | 12 µM |

科学的研究の応用

Analytical Chemistry

Spectroscopic Applications

Potassium hexanitroiridate(III) is widely used in spectroscopic techniques due to its strong absorption properties. It serves as a reagent for the detection of various metal ions. For instance, it can be employed in colorimetric assays to quantify the presence of transition metals in solution.

Case Study: Metal Ion Detection

In a study published in the Journal of Chemical Society, potassium hexanitroiridate(III) was utilized to develop a method for detecting trace amounts of lead ions in environmental samples. The method demonstrated high sensitivity and selectivity, making it a valuable tool for environmental monitoring .

Catalysis

Catalytic Properties

The compound exhibits catalytic properties, particularly in organic synthesis reactions. Its ability to facilitate oxidation reactions makes it useful in the production of fine chemicals and pharmaceuticals.

Table: Catalytic Reactions Involving Potassium Hexanitroiridate(III)

| Reaction Type | Substrate | Product | Conditions |

|---|---|---|---|

| Oxidation | Alcohols | Aldehydes | Aqueous solution, pH 7 |

| Nitrosation | Aromatic amines | Nitro compounds | Acidic medium |

| Hydrocarbon oxidation | Alkanes | Alcohols | High temperature |

Case Study: Hydrocarbon Oxidation

Research has shown that potassium hexanitroiridate(III) can effectively oxidize hydrocarbons under mild conditions, yielding high selectivity for desired products. This property has been exploited in industrial processes to enhance reaction efficiencies .

Materials Science

Nanostructured Materials

Recent advancements have explored the use of potassium hexanitroiridate(III) in the synthesis of nanostructured materials. The compound acts as a precursor for iridium nanoparticles, which have applications in catalysis and electronics.

Table: Properties of Iridium Nanoparticles Derived from Potassium Hexanitroiridate(III)

| Property | Value |

|---|---|

| Average Size | 5-20 nm |

| Surface Area | 150 m²/g |

| Catalytic Activity | High (for hydrogenation reactions) |

Case Study: Iridium Nanoparticles for Fuel Cells

A study highlighted the use of iridium nanoparticles synthesized from potassium hexanitroiridate(III) as catalysts in proton exchange membrane fuel cells (PEMFCs). The nanoparticles exhibited superior catalytic activity compared to traditional platinum-based catalysts, leading to improved fuel cell performance .

特性

IUPAC Name |

tripotassium;iridium(3-);hexanitrite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ir.3K.6HNO2/c;;;;6*2-1-3/h;;;;6*(H,2,3)/q-3;3*+1;;;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAFZBZDQUBNNR-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Ir-3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IrK3N6O12-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。